molecular formula C20H8Cl4N2O4S B4966472 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4966472
M. Wt: 514.2 g/mol
InChI Key: YYSNKXNBENOWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione, also known as TNID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNID is a heterocyclic organic compound that contains both chlorine and nitro groups, making it a highly reactive molecule.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against cancer cells, but its effects on normal cells are not well understood. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is its high reactivity, which makes it a useful tool in various laboratory experiments. However, its high reactivity also makes it potentially hazardous to handle and store. This compound is also relatively expensive to synthesize, which may limit its use in some experiments.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione and its effects on normal cells.
2. This compound has potential applications in the field of photodynamic therapy, and further studies are needed to optimize its use as a photosensitizer.
3. This compound has been shown to exhibit antimicrobial activity, and further studies are needed to explore its potential as an antimicrobial agent.
4. This compound has potential applications in the field of organic solar cells, and further studies are needed to optimize its use as a photosensitizer in this application.
5. This compound has been shown to exhibit cytotoxicity against cancer cells, and further studies are needed to explore its potential as an anticancer agent.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. While its mechanism of action and effects on normal cells are not fully understood, this compound has shown promise as an anticancer agent, photosensitizer, and antimicrobial agent. Further studies are needed to fully explore its potential in these applications.

Synthesis Methods

The synthesis of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione involves the reaction of 4-nitrothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Scientific Research Applications

4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields such as cancer therapy, photodynamic therapy, and as a photosensitizer in organic solar cells. This compound has been shown to exhibit cytotoxicity against cancer cells and has been studied as a potential anticancer agent. In photodynamic therapy, this compound can be used as a photosensitizer to selectively destroy cancer cells upon exposure to light. This compound has also been studied as a potential photosensitizer in organic solar cells due to its high electron affinity and good electron transport properties.

properties

IUPAC Name

4,5,6,7-tetrachloro-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4N2O4S/c21-15-13-14(16(22)18(24)17(15)23)20(28)25(19(13)27)9-1-5-11(6-2-9)31-12-7-3-10(4-8-12)26(29)30/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSNKXNBENOWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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